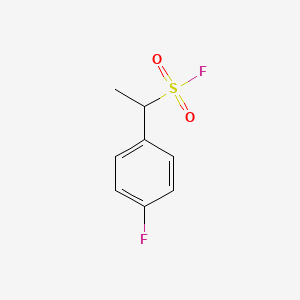

1-(4-Fluorophenyl)ethanesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)ethanesulfonyl fluoride is an organic compound with the molecular formula C8H8F2O2S It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and an ethanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with ethyl magnesium bromide, followed by fluorination using sulfuryl fluoride gas (SO2F2). This method is efficient and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. The use of sulfuryl fluoride gas (SO2F2) and other solid reagents such as fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium iodide-sulfuryl fluoride (AISF) are common .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Electrophilic Fluorination: It can participate in electrophilic fluorination reactions, where the sulfonyl fluoride group acts as an electrophile.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out under mild conditions with the presence of a base.

Electrophilic Fluorination: Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are used under controlled conditions to achieve selective fluorination.

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols and thiols.

Scientific Research Applications

1-(4-Fluorophenyl)ethanesulfonyl fluoride has found applications in various scientific research fields:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Chemical Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its ability to form stable covalent bonds with biological molecules.

Drug Discovery: It serves as a precursor for the development of potential pharmaceutical agents.

Materials Science: The compound is utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)ethanesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to enzyme inhibition or modification of protein function. This reactivity is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

4-Fluorobenzenesulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

Ethanesulfonyl Fluoride: Lacks the fluorophenyl group, making it less reactive in certain applications.

Uniqueness: 1-(4-Fluorophenyl)ethanesulfonyl fluoride is unique due to the presence of both the fluorophenyl and ethanesulfonyl fluoride groups. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Biological Activity

1-(4-Fluorophenyl)ethanesulfonyl fluoride (also known as a sulfonyl fluoride compound) is characterized by its unique chemical structure, which includes a fluorinated aromatic ring. This compound has garnered attention in the field of medicinal chemistry and biochemistry due to its ability to interact with biological molecules through covalent bonding mechanisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented chemically as CHFOS, indicating the presence of a fluorine atom at the para position of the phenyl group along with a sulfonyl fluoride functional group. The presence of fluorine imparts distinct electronic properties that influence its reactivity and selectivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target proteins or enzymes. This interaction can lead to significant modifications in enzyme activity, impacting various biochemical pathways. The specificity and efficiency of these interactions are influenced by factors such as pH, temperature, and the presence of competing ions.

Biological Applications

This compound has been investigated for several applications in biochemistry and medicinal chemistry:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by modifying their active sites through covalent attachment. This property is particularly useful in drug development for targeting specific enzymes involved in disease processes.

- Fluorination Reagent : It serves as a reagent in organic synthesis, particularly in the fluorination of alcohols and other nucleophiles, facilitating the introduction of fluorine into organic molecules .

Case Studies

Several studies have demonstrated the biological activity and potential therapeutic applications of this compound:

- Enzyme Interaction Studies : Research has shown that this compound can effectively inhibit serine hydrolases by forming stable covalent bonds with the active site serine residues. Such interactions have been quantified using kinetic assays that measure enzyme activity before and after exposure to the compound.

- Synthesis of Fluorinated Compounds : In a study exploring the use of sulfonyl fluorides in organic synthesis, this compound was employed to convert alcohols into their corresponding fluorinated derivatives with high yields. This application highlights its utility in developing novel fluorinated pharmaceuticals .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Fluorophenyl)ethanesulfonyl fluoride | Fluorine at meta position | Different electronic properties affecting reactivity |

| 1-(2-Fluorophenyl)ethanesulfonyl fluoride | Fluorine at ortho position | Altered steric hindrance influencing reaction pathways |

| 1-(4-Chlorophenyl)ethanesulfonyl fluoride | Chlorine instead of fluorine | Different reactivity profile due to chlorine's properties |

| 1-(4-Bromophenyl)ethanesulfonyl fluoride | Bromine instead of fluorine | Lower electronegativity affects interaction dynamics |

The uniqueness of this compound lies in how the fluorine atom enhances its reactivity compared to other halogenated analogs, making it a valuable tool in both synthetic chemistry and biological research.

Properties

IUPAC Name |

1-(4-fluorophenyl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-6(13(10,11)12)7-2-4-8(9)5-3-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETZFKJXYBEOPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.